Ethyl (E)-4-(methylamino)but-2-enoate;2,2,2-trifluoroacetic acid
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Description
Ethyl (E)-4-(methylamino)but-2-enoate;2,2,2-trifluoroacetic acid, commonly known as TFA-MAB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Scientific Research Applications
Synthesis of Complex Molecules
Ethyl bis(methylthio)methyleneaminoacetate reacts with 1,1,1-trifluoroacetone to afford unexpected products, indicating its potential in complex molecule synthesis through unexpected reaction pathways (J. Rodríguez et al., 1992). Similarly, ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoates have been synthesized and used in the intramolecular cyclization to produce a new series of substituted (trifluoromethyl)quinoline-3-carbonitrile derivatives, highlighting a method for constructing complex heterocyclic structures (A. Darehkordi et al., 2018).
Building Blocks for Enantiopure Chirons
Ethyl-4,4,4-trifluoroacetoacetate (ETFAA) serves as a powerful building block for enantiopure chirons, particularly in the trifluoromethyl-β-amino acid series, showing its utility in the synthesis of enantiopure compounds bearing both a trifluoromethyl group and an amino moiety (V. Michaut et al., 2007).
Novel Synthetic Methodologies
The study of 1-ethoxy-3-trifluoromethyl-1,3-butadiene and its derivatives has opened new pathways to functionalized (trifluoromethyl)benzenes and -pyridines, illustrating the role of these compounds in developing new synthetic methods (J. Volle et al., 2002).
properties
IUPAC Name |
ethyl (E)-4-(methylamino)but-2-enoate;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.C2HF3O2/c1-3-10-7(9)5-4-6-8-2;3-2(4,5)1(6)7/h4-5,8H,3,6H2,1-2H3;(H,6,7)/b5-4+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMIHCRHWOIYMU-FXRZFVDSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CCNC.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/CNC.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (E)-4-(methylamino)but-2-enoate;2,2,2-trifluoroacetic acid |
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